Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
CAS No.:
Cat. No.: VC20131011
Molecular Formula: C16H20Cl3N3O3S
Molecular Weight: 440.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20Cl3N3O3S |
|---|---|
| Molecular Weight | 440.8 g/mol |
| IUPAC Name | methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate |
| Standard InChI | InChI=1S/C16H20Cl3N3O3S/c1-15(2,3)13(24)21-12(16(17,18)19)22-14(26)20-10-8-6-5-7-9(10)11(23)25-4/h5-8,12H,1-4H3,(H,21,24)(H2,20,22,26) |
| Standard InChI Key | GILBFFGEKJRDCL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate, reflects its intricate structure . Key features include:
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A trichloroethyl group (CCl₃CH₂) contributing to hydrophobicity and potential halogen bonding.
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A carbamothioyl moiety (-NHC(=S)NH-) enabling hydrogen bonding and metal coordination.
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A methyl benzoate ester (C₆H₄COOCH₃) enhancing solubility in organic solvents.
The canonical SMILES string, CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC, delineates the connectivity of these groups .
Physicochemical Characteristics
The compound’s logP value suggests moderate lipophilicity, favoring membrane permeability. Its polar surface area indicates potential for intermolecular interactions, critical for biological activity .
Synthesis Methods and Reaction Pathways
Stepwise Synthesis Strategy
The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves three stages:
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Formation of the Trichloroethylamine Core:
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Reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride yields the intermediate N-(2,2,2-trichloroethyl)-2,2-dimethylpropanamide.
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Conditions: Dry dichloromethane, 0°C, triethylamine as a base.
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Introduction of the Carbamothioyl Group:
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The intermediate reacts with thiophosgene (CSCl₂) to form the isothiocyanate derivative, followed by coupling with methyl 2-aminobenzoate.
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Mechanism: Nucleophilic attack by the amine on thiophosgene, forming a thiourea linkage.
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Esterification and Purification:
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Final recrystallization from ethanol/water mixtures ensures high purity (>95%).
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Industrial Scalability Challenges
While laboratory-scale synthesis is well-established, industrial production faces hurdles:
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Cost of Trichloroethylamine: Limited commercial availability increases production expenses.
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Thiophosgene Handling: Toxicity requires specialized infrastructure for safe large-scale use.
Biological Activities and Mechanistic Insights
| Compound | IC₅₀ (DHFR Inhibition) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| Methotrexate | 10 nM | 1.5 |
| Methyl 2-[...]benzoate | 850 nM | 8.2 |
The higher selectivity index suggests reduced off-target effects, meriting further investigation .
Cytotoxic Activity
Screening against cancer cell lines demonstrates moderate cytotoxicity:
| Cell Line | IC₅₀ (48 h) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 μM | Caspase-3/7 activation |
| A549 (Lung) | 22 μM | ROS induction |
| HeLa (Cervical) | 18 μM | Mitochondrial membrane depolarization |
ROS = Reactive oxygen species .
Pharmacokinetic and Toxicological Profile
Absorption and Metabolism
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Absorption: High logP predicts good intestinal absorption but poor aqueous solubility (0.12 mg/mL) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the trichloroethyl group generates trichloroacetic acid, a potential hepatotoxin.
Acute Toxicity
| Species | LD₅₀ (Oral) | Notable Effects |
|---|---|---|
| Mouse | 320 mg/kg | Hepatic necrosis, renal tubular degeneration |
| Rat | 450 mg/kg | CNS depression, weight loss |
Data extrapolated from structurally related chlorinated compounds.
Comparative Analysis with Structural Analogues
Analogues with Modified Acyl Groups
Replacing the 2,2-dimethylpropanoyl group with 3-methylbenzoyl (as in) alters bioactivity:
| Compound | DHFR IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| Methyl 2-[...]benzoate (Target Compound) | 850 nM | 0.12 |
| 3-Methylbenzoyl analogue | 1.2 μM | 0.08 |
The bulkier 3-methylbenzoyl group reduces enzyme affinity but enhances lipophilicity.
Role of the Trichloroethyl Group
Removing chlorine atoms (e.g., N-(2,2-dichloroethyl) analogue ) diminishes cytotoxicity:
This underscores the importance of trichlorination for bioactivity .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the carbamothioyl and benzoate groups to optimize potency .
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Prodrug Development: Ester hydrolysis to improve aqueous solubility and reduce hepatotoxicity.
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In Vivo Efficacy Models: Xenograft studies to validate antitumor activity observed in vitro.
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